3-(2-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-(2-Chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic imidazopurine derivative characterized by a 2-chlorobenzyl group at position 3, methyl groups at positions 1 and 7, and a dimethylaminoethyl substituent at position 6. Its structural uniqueness lies in the combination of aromatic and polar substituents, which may enhance both target affinity and solubility.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-13-11-26-16-17(22-19(26)25(13)10-9-23(2)3)24(4)20(29)27(18(16)28)12-14-7-5-6-8-15(14)21/h5-8,11H,9-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOSWHXYYQAKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , with the CAS number 903197-68-2 , is a member of the imidazopurine class. This compound has garnered attention due to its potential biological activities that could be leveraged in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H23ClN6O2
- Molecular Weight : 414.9 g/mol
- Structure : The compound features a purine core with a chlorobenzyl substitution at the 3-position and a dimethylaminoethyl side chain at the 8-position.
Antimicrobial Properties
Research indicates that derivatives of imidazopurines, including this compound, exhibit significant antimicrobial activity. A study highlighted that related compounds demonstrated potent antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative organisms. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were found to be as low as 2 μg/ml against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Its structure allows it to interact with specific cellular pathways involved in cancer cell proliferation and apoptosis. Notably:
- In vitro studies have shown that similar imidazopurine derivatives can inhibit cancer cell growth by inducing cell cycle arrest and apoptosis .
The proposed mechanism of action for this compound involves:
- Targeting Kinases : The imidazopurine structure can inhibit various kinases involved in cell signaling pathways critical for cancer progression.
- Interference with Nucleotide Synthesis : The compound may disrupt nucleotide synthesis pathways, leading to reduced DNA replication in rapidly dividing cells .
Study 1: Antibacterial Efficacy
A series of experiments were conducted to evaluate the antibacterial efficacy of this compound against several bacterial strains. The results indicated:
- Efficacy against MRSA : The compound exhibited notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics .
Study 2: Anticancer Potential
In a separate study focusing on cancer cells:
- Cell Line Testing : The compound was tested on various cancer cell lines (e.g., HeLa and MCF-7) where it showed significant cytotoxicity at micromolar concentrations .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 |
|---|---|---|---|
| Compound A | Antibacterial | S. aureus | 2 μg/ml |
| Compound B | Anticancer | HeLa | 5 μM |
| Compound C | Antiviral | HIV | 10 μM |
| Compound D | Antifungal | C. albicans | 4 μg/ml |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of imidazo[2,1-f]purine derivatives are highly dependent on substitutions at positions 3, 7, and 7. Below is a systematic comparison of the target compound with structurally related analogs:
Structural and Functional Differences
Analysis of Substituent Effects
Position 8 Modifications: Dimethylaminoethyl (Target Compound): The basic dimethylamino group enhances solubility in physiological conditions and may facilitate interactions with negatively charged residues in TGF-β or its receptors . Dihydroisoquinolinylbutyl (Compound 5): This bulky substituent confers selectivity for phosphodiesterases (PDE4B1/PDE10A) and serotonin receptors, highlighting the role of steric bulk in enzyme inhibition .
Position 7 Modifications: The methyl group in the target compound minimizes steric hindrance, allowing flexibility for TGF-β binding. In contrast, the p-cyanophenyl group in kinase inhibitors (e.g., Compound 70) introduces aromatic bulk, which is critical for fitting into kinase ATP-binding pockets .
Position 3 Modifications: The 2-chlorobenzyl group in the target compound provides hydrophobic and π-π stacking interactions, a feature shared with other analogs (e.g., BH58388). Replacement with non-aromatic groups (e.g., in Compound 5) shifts activity toward PDEs and neurotransmitter receptors .
Pharmacological Profiles
- Target Compound: Demonstrates nanomolar potency in TGF-β pathway suppression, with in vivo efficacy in fibrosis models .
- Compound 5 : Exhibits dual PDE4B1/PDE10A inhibition (IC₅₀ ~100 nM) and moderate 5-HT₇ receptor affinity (Kᵢ = 320 nM), suggesting multifunctional applications .
- Kinase Inhibitors (e.g., Compound 70) : Show submicromolar activity against tyrosine kinases but lack TGF-β activity, underscoring the impact of 7- and 8-position substitutions on target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
